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Compound of Interest

Compound Name: 6-O-demethyl-5-deoxyfusarubin

Cat. No.: B1199494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a summary of the available spectroscopic data and analytical

methodologies for the naphthoquinone, 6-O-demethyl-5-deoxyfusarubin. This compound has

been noted for its antifungal and mycoplasma-inhibiting properties. The primary source of

information for the characterization of this molecule is a study by Parisot et al. (1991), which

describes its isolation from a mutant of the fungus Nectria haematococca. While direct access

to the full spectroscopic data from this seminal work is limited in publicly available resources,

this guide compiles the known information and presents it in a structured format to aid

researchers.

Chemical Structure and Properties
Compound Name: 6-O-demethyl-5-deoxyfusarubin

Molecular Formula: C₁₅H₁₄O₆

Molecular Weight: 290.27 g/mol

CAS Number: 132899-05-9

Class: Naphthoquinone
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Spectroscopic Data
The definitive spectroscopic characterization of 6-O-demethyl-5-deoxyfusarubin was reported

by Parisot et al.[1]. The following tables are structured to present the key spectroscopic data as

it would be typically reported. Note: The specific data points from the primary literature could

not be accessed for this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Data for 6-O-demethyl-5-deoxyfusarubin

Position ¹³C Chemical Shift (ppm)
¹H Chemical Shift (ppm,
Multiplicity, J in Hz)

Data Not Available Data Not Available Data Not Available

Table 2: Key 2D NMR Correlations (HMBC, HSQC) for 6-O-demethyl-5-deoxyfusarubin

Proton(s)
HMBC Correlations (to
Carbons)

HSQC Correlation (to
Carbon)

Data Not Available Data Not Available Data Not Available

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for 6-O-demethyl-5-deoxyfusarubin

Ionization Mode
Mass-to-Charge
Ratio (m/z)

Relative Intensity
(%)

Fragment
Assignment

Data Not Available Data Not Available Data Not Available Data Not Available

Infrared (IR) Spectroscopy
Table 4: Infrared Absorption Data for 6-O-demethyl-5-deoxyfusarubin
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

Data Not Available Data Not Available Data Not Available

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: UV-Visible Absorption Data for 6-O-demethyl-5-deoxyfusarubin

Wavelength (λmax, nm) Absorbance Solvent

Data Not Available Data Not Available Data Not Available

Experimental Protocols
The following outlines the general experimental procedures that would be employed for the

isolation and characterization of 6-O-demethyl-5-deoxyfusarubin, based on the abstract of

the primary literature[1].

Isolation and Purification
The isolation of 6-O-demethyl-5-deoxyfusarubin was performed from a mutant strain of the

fungus Nectria haematococca (redD169.yelY9), which is blocked in the fusarubin biosynthesis

pathway. A typical workflow for the isolation of fungal metabolites is depicted below.
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Caption: General workflow for the isolation and purification of fungal metabolites.

Spectroscopic Analysis
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Standard spectroscopic techniques would have been employed for the structural elucidation of

the purified compound.

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) would be acquired

on a high-field NMR spectrometer. Samples are typically dissolved in a deuterated solvent

such as CDCl₃ or DMSO-d₆.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to determine

the exact mass and molecular formula.

IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared

(FTIR) spectrometer to identify characteristic functional groups.

UV-Vis Spectroscopy: A UV-Vis spectrophotometer would be used to measure the electronic

absorption spectrum, providing information on the chromophore system.

Biological Activity and Signaling Pathways
6-O-demethyl-5-deoxyfusarubin is reported to possess antifungal and mycoplasma-inhibiting

properties. The precise mechanisms of action and any associated signaling pathways have not

been detailed in the available literature. A generalized representation of a potential drug

discovery and mechanism of action workflow is provided below.
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Discovery and Screening

Mechanism of Action Studies

Preclinical Development

Compound Isolation
(6-O-demethyl-5-deoxyfusarubin)

Initial Bioactivity Screening
(Antifungal, Antimycoplasma)

Target Identification

Identified as Active

Signaling Pathway Analysis

Cellular Response

Lead Optimization

In vivo Efficacy

Click to download full resolution via product page

Caption: A logical workflow for drug discovery and mechanism of action studies.
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Conclusion
6-O-demethyl-5-deoxyfusarubin represents a potentially valuable natural product for further

investigation in the development of new antifungal and antimycoplasma agents. This guide

provides a framework for the key spectroscopic and methodological data required for such

research. Accessing the full details from the original publication by Parisot et al. is

recommended for any researchers planning to work with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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